Ethene, 1-bromo-1-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1-bromo-1-ethoxy-: is an organic compound with the molecular formula C4H7BrO. It is a derivative of ethene, where one hydrogen atom is replaced by a bromine atom and another by an ethoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethene, 1-bromo-1-ethoxy- can be synthesized through the bromination of ethene followed by the introduction of an ethoxy group. The reaction typically involves the use of bromine (Br2) and ethanol (C2H5OH) under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethene, 1-bromo-1-ethoxy- involves large-scale bromination of ethene followed by the reaction with ethanol. The process is carried out in reactors designed to handle the exothermic nature of the bromination reaction and to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethene, 1-bromo-1-ethoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethoxyethene.
Addition Reactions: The ethoxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Addition: Electrophiles such as hydrogen halides (HX) or halogens (X2).
Major Products Formed:
Substitution: Ethoxyethanol.
Elimination: Ethoxyethene.
Addition: 1,2-dibromo-1-ethoxyethane.
Wissenschaftliche Forschungsanwendungen
Ethene, 1-bromo-1-ethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethene, 1-bromo-1-ethoxy- involves its reactivity as a halogenated ethene derivative. The bromine atom acts as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in nucleophilic or electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-ethoxyethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl ethyl ether
Comparison: Ethene, 1-bromo-1-ethoxy- is unique due to its specific substitution pattern on the ethene backbone. Compared to similar compounds, it offers distinct reactivity due to the presence of both a bromine atom and an ethoxy group. This dual functionality makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
100704-20-9 |
---|---|
Molekularformel |
C4H7BrO |
Molekulargewicht |
151.00 g/mol |
IUPAC-Name |
1-bromo-1-ethoxyethene |
InChI |
InChI=1S/C4H7BrO/c1-3-6-4(2)5/h2-3H2,1H3 |
InChI-Schlüssel |
MFQRDKOUGUZCBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.